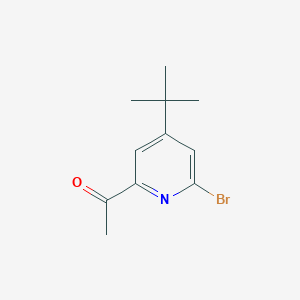

1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

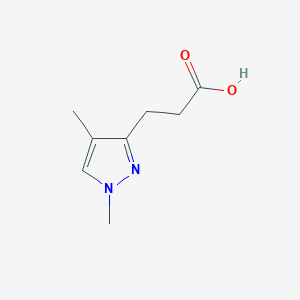

“1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone” is a chemical compound with the CAS Number: 2116483-38-4 . It has a molecular weight of 256.14 . It is in liquid form .

Molecular Structure Analysis

The InChI code for “1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone” is 1S/C11H14BrNO/c1-7(14)9-5-8(11(2,3)4)6-10(12)13-9/h5-6H,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone” is a liquid compound with a molecular weight of 256.14 .Wissenschaftliche Forschungsanwendungen

Synthesis of alpha-Bromoketones

- Scientific Field : Organic Chemistry

- Application Summary : Alpha-Bromoketones are synthesized from secondary alcohols using Ammonium Bromide and Oxone . This method is versatile and can be used to synthesize a variety of alpha-Bromoketones .

- Methods and Procedures : The method involves the use of secondary alcohols, Ammonium Bromide, and Oxone in a one-pot strategy . The reaction conditions involve the use of chlorobenzene as a solvent at 100 °C under aerobic conditions .

- Results and Outcomes : Various benzylamines, heteroarylmethanamines, and alkylamines reacted smoothly with electronically variable 2 .

Synthesis of Quinazoline Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Quinazolines are an important class of heterocyclic compounds that have proven their significance, especially in the field of organic synthesis and medicinal chemistry because of their wide range of biological and pharmacological properties .

- Methods and Procedures : The synthesis of quinazolines and their derivatives involves transition metal-catalyzed reactions . These reactions include C-H activation, cascade reactions, and intramolecular dehydrative/dehydrogenative cyclizations .

- Results and Outcomes : The development of novel and improved synthetic methods for the synthesis and functionalization of a nitrogen-containing heterocyclic framework has always been a hot topic of research in synthetic organic chemistry due to their potential applications in the area of medicinal chemistry and material sciences .

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors are important in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .

- Methods and Procedures : The synthesis of these inhibitors involves an optimized strategy starting from 2-fluoro-4-methylpyridine . This method avoids the use of palladium as a catalyst and is more diverse and versatile .

- Results and Outcomes : The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher than the yield from the previously published synthesis starting from 2-bromo-4-methylpyridine .

Synthesis of Alpha-Bromoketones from 2-Bromo-1-(1-Phenyl)Ethanone

- Scientific Field : Organic Chemistry

- Application Summary : Alpha-Bromoketones are synthesized from secondary alcohols using Ammonium Bromide and Oxone . This method is versatile and can be used to synthesize a variety of alpha-Bromoketones .

- Methods and Procedures : The method involves the use of secondary alcohols, Ammonium Bromide, and Oxone in a one-pot strategy . The reaction conditions involve the use of chlorobenzene as a solvent at 100 °C under aerobic conditions .

- Results and Outcomes : Various benzylamines, heteroarylmethanamines, and alkylamines reacted smoothly with electronically variable 2 .

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors are important in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .

- Methods and Procedures : The synthesis of these inhibitors involves an optimized strategy starting from 2-fluoro-4-methylpyridine . This method avoids the use of palladium as a catalyst and is more diverse and versatile .

- Results and Outcomes : The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher than the yield from the previously published synthesis starting from 2-bromo-4-methylpyridine .

Synthesis of Alpha-Bromoketones from 2-Bromo-1-(1-Phenyl)Ethanone

- Scientific Field : Organic Chemistry

- Application Summary : Alpha-Bromoketones are synthesized from secondary alcohols using Ammonium Bromide and Oxone . This method is versatile and can be used to synthesize a variety of alpha-Bromoketones .

- Methods and Procedures : The method involves the use of secondary alcohols, Ammonium Bromide, and Oxone in a one-pot strategy . The reaction conditions involve the use of chlorobenzene as a solvent at 100 °C under aerobic conditions .

- Results and Outcomes : Various benzylamines, heteroarylmethanamines, and alkylamines reacted smoothly with electronically variable 2 .

Eigenschaften

IUPAC Name |

1-(6-bromo-4-tert-butylpyridin-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7(14)9-5-8(11(2,3)4)6-10(12)13-9/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTOGFSIIZTTTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC(=C1)C(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide](/img/structure/B2401644.png)

![2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2401645.png)

![N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2401647.png)

![N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2401648.png)

![[2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride](/img/structure/B2401651.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2401652.png)

![2-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2401658.png)

![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2401659.png)

![Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine](/img/structure/B2401665.png)

![Methyl 2-amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2401667.png)